molecular formula C26H17N3O B444671 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine CAS No. 313243-13-9

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine

Cat. No. B444671
CAS RN: 313243-13-9
M. Wt: 387.4g/mol
InChI Key: WXGMIBODZZYKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a type of organic compound that’s part of many pharmaceutical and industrial chemicals. It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Chromen-2-imine is another organic compound that’s part of various bioactive compounds .


Molecular Structure Analysis

Benzimidazole derivatives are planar molecules, which means their atoms are arranged in a two-dimensional plane . This planarity often contributes to their ability to interact with other molecules and biological targets.


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in various chemical reactions. They can act as ligands, binding to metal ions, and can also undergo reactions with different electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is highly soluble in water and other polar solvents . The properties of “3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine” would depend on the specific arrangement and bonding of its atoms.

Mechanism of Action

The mechanism of action of BMNCI is not fully understood, but it is believed to act by inhibiting enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria. BMNCI has also been shown to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BMNCI has been shown to have different biochemical and physiological effects depending on the application. It has been reported to inhibit the growth of cancer cells, including breast, colon, and lung cancer cells. BMNCI has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Additionally, BMNCI has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

BMNCI has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can affect its bioavailability and limit its use in certain applications.

Future Directions

BMNCI has shown promising results in various studies, and future research could focus on its potential as a therapeutic agent for cancer, viral, and bacterial infections. Additionally, further studies could investigate its fluorescent properties for the detection of metal ions. The development of new synthesis methods for BMNCI could also improve its yield and purity.

Synthesis Methods

BMNCI has been synthesized using different methods, including the condensation reaction of 3-formylchromone with 2-aminobenzimidazole and 1-naphthylamine. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The product is then purified using column chromatography to obtain pure BMNCI.

Scientific Research Applications

BMNCI has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, antiviral, and antimicrobial properties. BMNCI has also been investigated for its potential as a fluorescent probe for the detection of metal ions.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For benzimidazole, it’s known to cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O/c1-3-11-19-17(8-1)10-7-14-21(19)29-26-20(16-18-9-2-6-15-24(18)30-26)25-27-22-12-4-5-13-23(22)28-25/h1-16H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGMIBODZZYKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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